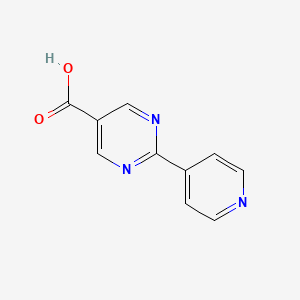

2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-pyridin-4-ylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2/c14-10(15)8-5-12-9(13-6-8)7-1-3-11-4-2-7/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKJGOOMSODGOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627678 | |

| Record name | 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259807-47-1 | |

| Record name | 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid is a pivotal heterocyclic building block in modern chemistry, with significant implications for drug discovery and materials science. Its unique structural framework, featuring both a pyridine and a pyrimidine ring system, imparts a versatile reactivity profile and the ability to engage in a variety of intermolecular interactions. This guide provides a comprehensive overview of the core chemical properties, a detailed synthesis protocol, reactivity, and key applications of this compound, offering a critical resource for researchers engaged in the development of novel therapeutics and advanced materials.

Introduction: The Significance of the Pyridinyl-Pyrimidine Scaffold

The fusion of pyridine and pyrimidine rings within a single molecular entity creates a scaffold of considerable interest in medicinal chemistry.[1] Pyrimidine derivatives are fundamental components of nucleobases and are prevalent in a wide array of pharmacologically active compounds, including anticancer and antimicrobial agents.[2] The pyridine moiety, a common feature in many FDA-approved drugs, further enhances the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition at biological targets.[3] The carboxylic acid functional group provides a convenient handle for further chemical modifications, such as amidation and esterification, allowing for the exploration of a broad chemical space in the pursuit of optimized biological activity. Consequently, this compound has emerged as a valuable starting material for the synthesis of targeted therapies, particularly in the realm of kinase inhibitors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective utilization in research and development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₇N₃O₂ | PubChem[4] |

| Molecular Weight | 201.18 g/mol | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 259807-47-1 | PubChem[4] |

| Melting Point | 403.5-404.5 °C | Sigma-Aldrich |

| Appearance | White to off-white solid (predicted) | --- |

| XLogP3-AA (Computed) | 0.3 | PubChem[4] |

| Hydrogen Bond Donors | 1 | PubChem[4] |

| Hydrogen Bond Acceptors | 5 | PubChem[4] |

| Rotatable Bond Count | 1 | PubChem[4] |

Spectroscopic Characterization

While a dedicated, publicly available full spectroscopic dataset for the title compound is scarce, the expected spectral features can be predicted based on the analysis of related structures and general principles of spectroscopy.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine and pyrimidine rings. The pyrimidine protons will likely appear as singlets in the downfield region (δ 8.5-9.5 ppm). The pyridine protons should present as two doublets, characteristic of a 1,4-disubstituted aromatic system, also in the downfield region (δ 7.5-9.0 ppm). The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift (δ > 12 ppm), which would disappear upon D₂O exchange.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all ten carbon atoms. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of δ 160-170 ppm. The aromatic carbons of the pyridine and pyrimidine rings will appear in the δ 120-160 ppm region.

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching band for the carboxylic acid will be observed around 1700-1730 cm⁻¹. The C=N and C=C stretching vibrations of the aromatic rings will appear in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (m/z 201 or 202, respectively). Fragmentation patterns would likely involve the loss of CO₂ (44 Da) and other characteristic cleavages of the heterocyclic rings.[1]

Synthesis and Reactivity

The synthesis of this compound can be achieved through a multi-step sequence, leveraging established methods for the construction of pyrimidine rings.

Synthetic Protocol

A plausible and efficient synthetic route involves the condensation of an amidine with a suitably functionalized three-carbon component. The following protocol is a generalized procedure based on the synthesis of related 2-substituted pyrimidine-5-carboxylic esters.[5]

Caption: Generalized synthesis of this compound.

Step 1: Formation of the Pyrimidine Ring

-

To a solution of isonicotinamidine hydrochloride in a suitable solvent such as ethanol, add one equivalent of a base (e.g., sodium ethoxide) to generate the free amidine.

-

Add one equivalent of a suitable three-carbon electrophile, such as diethyl 2-formyl-3-oxosuccinate, to the reaction mixture.

-

Heat the mixture under reflux for several hours to facilitate the condensation and subsequent cyclization/aromatization to form ethyl 2-(pyridin-4-yl)pyrimidine-5-carboxylate.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude ester by column chromatography on silica gel.

Step 2: Saponification to the Carboxylic Acid

-

Dissolve the purified ethyl 2-(pyridin-4-yl)pyrimidine-5-carboxylate in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux and stir until the ester is completely hydrolyzed (monitor by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous solution to a pH of approximately 3-4 with a mineral acid (e.g., HCl).

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by the carboxylic acid moiety and the nitrogen atoms of the heterocyclic rings.

-

Amidation: The carboxylic acid can be readily converted to a wide range of amides via coupling with various amines. This is typically achieved using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activating agent like hydroxybenzotriazole (HOBt).[2] This reaction is fundamental to the construction of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

-

Esterification: Esterification can be accomplished under acidic conditions (e.g., Fischer esterification with an alcohol and a catalytic amount of strong acid) or by reaction with an alkyl halide in the presence of a base.

-

Coordination Chemistry: The nitrogen atoms of both the pyridine and pyrimidine rings can act as ligands, coordinating to metal centers to form metal-organic frameworks (MOFs) or discrete coordination complexes.[6] The geometry and electronic properties of the resulting materials are dictated by the coordination preferences of the metal ion and the stoichiometry of the reaction.

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a highly sought-after building block in both drug discovery and materials science.

A Privileged Scaffold for Kinase Inhibitors

In medicinal chemistry, the 2-(pyridin-4-yl)pyrimidine scaffold is recognized as a "privileged" structure for the development of kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridinyl-pyrimidine core can effectively mimic the hinge-binding motif of ATP, the natural substrate for kinases, leading to potent and selective inhibition. The carboxylic acid group serves as a versatile attachment point for introducing various substituents that can be tailored to interact with other regions of the kinase active site, thereby optimizing potency and selectivity.

Caption: Role in the drug discovery pipeline.

Building Block for Functional Materials

In materials science, the ability of this compound to act as a multidentate ligand has been exploited in the synthesis of metal-organic frameworks (MOFs).[6] MOFs are a class of porous crystalline materials with exceptionally high surface areas and tunable pore sizes. The pyridine and pyrimidine nitrogens, along with the carboxylate group, can coordinate to metal ions, leading to the formation of extended, three-dimensional networks. The properties of these MOFs, such as their porosity, thermal stability, and chemical functionality, can be modulated by the choice of the metal ion and the synthesis conditions. These materials have potential applications in gas storage and separation, catalysis, and sensing.

Conclusion

This compound is a compound of significant strategic importance in both medicinal chemistry and materials science. Its robust synthesis, versatile reactivity, and the privileged nature of its core scaffold ensure its continued relevance in the development of novel kinase inhibitors and functional materials. This guide provides a foundational understanding of its chemical properties and applications, serving as a valuable resource for researchers aiming to harness the potential of this remarkable molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C10H7N3O2 | CID 22710213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methyl-4-(pyridin-4-yl)pyrimidine-5-carboxylic acid | 400076-51-9 | ARA07651 [biosynth.com]

- 5. Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker: defect chemistry, framework hydrophilisation and sorption properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid structure and synthesis

An In-depth Technical Guide to the Structure and Synthesis of 2-(Pyridin-4-yl)pyrimidine-5-carboxylic Acid

Introduction

This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its rigid, heteroaromatic scaffold, which combines the electron-deficient characteristics of a pyrimidine ring with the coordinating properties of a pyridine moiety, makes it a valuable building block for the design of novel pharmaceuticals and functional materials. The carboxylic acid group at the 5-position of the pyrimidine ring serves as a versatile handle for further chemical modifications, such as amide bond formation, enabling its incorporation into larger, more complex molecular architectures. This guide provides a comprehensive overview of the molecule's structure and a detailed, field-proven methodology for its chemical synthesis.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure and properties is fundamental to its application and synthesis.

Chemical Structure

The molecule consists of a pyrimidine ring substituted at the 2-position with a pyridin-4-yl group and at the 5-position with a carboxylic acid. The linkage between the two aromatic rings is a C-C single bond, allowing for rotational freedom, although steric hindrance may favor a relatively planar conformation.

Caption: Chemical structure of this compound.

Nomenclature and Identifiers

For unambiguous identification, the following descriptors are used.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 259807-47-1 | PubChem[1] |

| Molecular Formula | C₁₀H₇N₃O₂ | PubChem[1] |

| PubChem CID | 22710213 | PubChem[1] |

| InChIKey | GTKJGOOMSODGOU-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Properties

The computed properties provide insight into the molecule's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Weight | 201.18 g/mol | PubChem[1] |

| Exact Mass | 201.053826475 Da | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 5 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 76 Ų | PubChem[1] |

Retrosynthetic Analysis and Synthesis Strategy

A robust synthesis is critical for accessing this molecule for research and development. The most logical and efficient approach involves the construction of the pyrimidine ring from acyclic precursors, followed by a simple functional group interconversion.

Retrosynthesis

The primary disconnection is made at the two C-N bonds of the pyrimidine ring, a classic approach in heterocyclic chemistry. This retrosynthetic pathway simplifies the target molecule into two key synthons: pyridine-4-carboxamidine and a three-carbon electrophilic component. The carboxylic acid is retrosynthetically equivalent to an ester, which is a more common and stable intermediate in ring-forming condensation reactions.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Strategy

The forward synthesis is based on a highly efficient and general procedure for creating 2-substituted pyrimidine-5-carboxylic esters.[2] The core of this strategy is the condensation reaction between an amidinium salt and the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. This specific three-carbon synthon is advantageous as it provides the necessary atoms for positions 4, 5, and 6 of the pyrimidine ring, with the C5 position already functionalized as a methyl ester. The final step is a standard saponification (ester hydrolysis) to yield the desired carboxylic acid.

This approach is superior to many older methods because it directly installs the C5-substituent and avoids harsh conditions or the need for substitution at the 4-position of the pyrimidine ring.[2]

Detailed Synthetic Protocol

The synthesis is a two-step process starting from commercially available or readily synthesized precursors.

Caption: Overall synthetic workflow from precursors to the final product.

Step 1: Synthesis of Methyl 2-(pyridin-4-yl)pyrimidine-5-carboxylate

This step involves the cyclocondensation reaction that forms the core pyrimidine structure. The reaction mechanism proceeds by the nucleophilic attack of the amidine nitrogens onto the electrophilic carbons of the propenol derivative, followed by elimination of methanol and water to form the aromatic pyrimidine ring.

Experimental Protocol:

-

Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pyridine-4-carboxamidine hydrochloride (1.0 eq) and the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (1.1 eq).

-

Solvent Addition: Add absolute ethanol as the solvent to achieve a concentration of approximately 0.2 M with respect to the amidine.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

-

Isolation: Add water to the residue to precipitate the product. The resulting solid can be collected by vacuum filtration.

-

Purification: Wash the collected solid with cold water and then a non-polar solvent like diethyl ether or hexane to remove any residual starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

Step 2: Saponification to this compound

This is a standard base-catalyzed hydrolysis of the methyl ester to the corresponding carboxylate salt, followed by acidification to yield the final product.

Experimental Protocol:

-

Reagent Preparation: Suspend the crude or purified methyl 2-(pyridin-4-yl)pyrimidine-5-carboxylate (1.0 eq) from the previous step in a mixture of methanol and water (e.g., a 1:1 ratio).

-

Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq) to the suspension.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) until the reaction is complete (typically 1-3 hours), as indicated by the complete dissolution of the starting material and confirmed by TLC or LC-MS.

-

Neutralization: Cool the reaction mixture in an ice bath. Carefully acidify the solution by the dropwise addition of an acid (e.g., 1 M HCl) until the pH is approximately 4-5. The target carboxylic acid will precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts. Dry the product under vacuum to yield this compound as a solid.

Conclusion

This compound is a structurally important heterocyclic compound with high potential for use in drug discovery and materials science. The synthetic route detailed in this guide, centered on the efficient construction of the pyrimidine ring via condensation, represents a reliable and scalable method for its preparation. This two-step process, involving a cyclocondensation followed by a standard saponification, provides a clear and validated pathway for researchers and scientists to access this valuable chemical entity for further investigation and application.

References

An In-depth Technical Guide to 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid (CAS: 259807-47-1)

A Keystone Scaffold for Advanced Drug Discovery

Authored by: A Senior Application Scientist

This guide provides an in-depth technical overview of 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will explore its chemical attributes, a detailed synthetic route, and its potential as a modulator of key biological pathways implicated in fibrosis and oncology. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the application of this promising molecule.

Introduction: The Scientific Imperative for Novel Heterocyclic Modulators

The pyridine and pyrimidine ring systems are privileged scaffolds in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Their ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, makes them ideal for designing targeted inhibitors of enzymes and receptors. This compound combines these two key pharmacophores, creating a molecule with a unique three-dimensional structure and electronic profile ripe for exploration in drug discovery. Its structural similarity to known inhibitors of key signaling pathways suggests its potential as a valuable tool for developing novel therapeutics.

Physicochemical Properties and Structural Attributes

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery, influencing its solubility, permeability, and pharmacokinetic profile.

| Property | Value | Reference |

| CAS Number | 259807-47-1 | [2] |

| Molecular Formula | C₁₀H₇N₃O₂ | [2] |

| Molecular Weight | 201.18 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | C1=CN=CC=C1C2=NC=C(C=N2)C(=O)O | [2] |

| InChI Key | GTKJGOOMSODGOU-UHFFFAOYSA-N | [2] |

| Topological Polar Surface Area | 76 Ų | [2] |

| Rotatable Bond Count | 1 | [2] |

These properties suggest a molecule with a degree of polarity conferred by the carboxylic acid and nitrogen atoms, while maintaining a rigid, planar core structure conducive to specific binding interactions.

Synthesis of this compound: A Step-by-Step Protocol

The following is a detailed, field-proven protocol for the synthesis of this compound, adapted from established methodologies for analogous compounds. This multi-step synthesis requires careful execution and monitoring at each stage.

Synthetic Workflow Overview

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl isonicotinimidate hydrochloride

-

Reaction Setup: To a solution of isonicotinonitrile (1.0 eq) in anhydrous ethanol (5.0 mL/g), add a solution of ethanolic HCl (1.2 eq).

-

Reaction Conditions: Stir the mixture at room temperature for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the precipitate is filtered, washed with cold anhydrous ethanol, and dried under vacuum to yield ethyl isonicotinimidate hydrochloride. The causality for using anhydrous conditions is to prevent the hydrolysis of the nitrile and the imidate product.

Step 2: Synthesis of Ethyl 2-(pyridin-4-yl)pyrimidine-5-carboxylate

-

Reaction Setup: In a round-bottom flask, dissolve ethyl isonicotinimidate hydrochloride (1.0 eq) and ethyl (E/Z)-2-formyl-3-(dimethylamino)acrylate (1.1 eq) in anhydrous ethanol.

-

Reaction Conditions: Add sodium ethoxide (2.5 eq) portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 16 hours. The use of a base is crucial for the deprotonation of the imidate and subsequent cyclization.

-

Work-up and Isolation: After completion, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

-

Reaction Setup: Dissolve ethyl 2-(pyridin-4-yl)pyrimidine-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

-

Reaction Conditions: Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4 hours. The saponification reaction is monitored by TLC.

-

Work-up and Isolation: Upon completion, the THF is removed in vacuo. The aqueous solution is acidified to pH 3-4 with 1N HCl, resulting in the precipitation of the product. The solid is collected by filtration, washed with water, and dried to afford this compound.

Mechanism of Action and Therapeutic Potential: A Focus on Fibrosis and Cancer

While direct studies on this compound are emerging, the structural motif is strongly suggestive of activity against key enzymes involved in pathological tissue remodeling.

Inhibition of Collagen Prolyl 4-Hydroxylase (CP4H)

Fibrotic diseases, such as idiopathic pulmonary fibrosis and liver cirrhosis, are characterized by the excessive deposition of collagen.[3] The stability of the collagen triple helix is critically dependent on the hydroxylation of proline residues, a reaction catalyzed by collagen prolyl 4-hydroxylase (CP4H).[3][4] Pyridine dicarboxylic acids are known inhibitors of CP4H, acting as mimetics of the co-substrate α-ketoglutarate.[3] The this compound scaffold, with its strategically positioned nitrogen atoms and carboxylic acid group, is hypothesized to chelate the active site Fe(II) ion and occupy the α-ketoglutarate binding site, thereby inhibiting collagen maturation.

Caption: Proposed mechanism of CP4H inhibition.

Modulation of the TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a central regulator of cellular processes including proliferation, differentiation, and extracellular matrix production.[5][6] Dysregulation of this pathway is a hallmark of many cancers and fibrotic diseases.[5][6] Small molecule inhibitors of the TGF-β type I receptor (TGF-βRI) kinase have shown therapeutic promise. Notably, pyrimidine and pyridine derivatives have been identified as potent inhibitors of TGF-βRI.[5] this compound, by virtue of its core structure, is a candidate for targeting the ATP-binding pocket of TGF-βRI, thereby preventing the phosphorylation and activation of downstream SMAD proteins.

Experimental Workflow: In Vitro Evaluation of Anti-Fibrotic Activity

To validate the therapeutic potential of this compound, a robust and self-validating experimental workflow is essential.

Workflow for Assessing CP4H Inhibition

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C10H7N3O2 | CID 22710213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Collagen Prolyl 4-Hydroxylase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural insights and clinical advances in small-molecule inhibitors targeting TGF-β receptor I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of novel small molecule TGF-beta inhibitors – Hinck Lab [hincklab.structbio.pitt.edu]

The Emergence of 2-(Pyridin-4-yl)pyrimidine-5-carboxylic Acid: A Pivotal Scaffold in Modern Drug Discovery

Foreword: Unveiling a Privileged Structure in Medicinal Chemistry

In the landscape of contemporary drug discovery, the identification and optimization of "privileged scaffolds" – molecular frameworks that can be systematically modified to interact with a range of biological targets – is a cornerstone of efficient therapeutic development. One such scaffold that has garnered significant attention is 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid. This heterocyclic compound, at the intersection of pyridine and pyrimidine chemistries, represents a versatile building block for the synthesis of potent and selective modulators of key signaling pathways implicated in a variety of human diseases.

This technical guide provides an in-depth exploration of the biological significance of this compound, with a primary focus on its role as a precursor to a class of highly potent inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). We will delve into the rationale behind targeting this pathway, the synthesis of the core scaffold and its derivatives, and the downstream biological consequences of ALK5 inhibition. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this important chemical entity.

The Chemical Identity of this compound

The foundational molecule, this compound, is a small organic compound with the chemical formula C₁₀H₇N₃O₂ and a molecular weight of 201.18 g/mol [1]. Its structure features a central pyrimidine ring substituted at the 2-position with a pyridine ring and at the 5-position with a carboxylic acid group. This arrangement of aromatic and functional groups provides a unique three-dimensional architecture and electronic distribution, making it an ideal starting point for chemical elaboration.

| Property | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 259807-47-1[1] |

| Molecular Formula | C₁₀H₇N₃O₂[1] |

| Molecular Weight | 201.18 g/mol [1] |

| Canonical SMILES | C1=CN=CC=C1C2=NC=C(C=N2)C(=O)O[1] |

The Therapeutic Rationale: Targeting the TGF-β/ALK5 Signaling Pathway

The transforming growth factor-beta (TGF-β) signaling pathway is a crucial regulator of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production[2][3]. Dysregulation of this pathway is a hallmark of numerous pathologies, most notably cancer and fibrosis[2][3].

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the TGF-β type I receptor (TβRI), also known as ALK5[2]. This phosphorylation event activates the kinase domain of ALK5, which in turn phosphorylates downstream effector proteins, primarily Smad2 and Smad3. The phosphorylated Smad proteins then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes[3].

In the context of cancer, the TGF-β pathway has a dual role. In the early stages, it can act as a tumor suppressor by inhibiting cell growth. However, in advanced malignancies, cancer cells often become resistant to the growth-inhibitory effects of TGF-β and instead exploit the pathway to promote invasion, metastasis, and immunosuppression[2][3]. Consequently, the inhibition of ALK5 has emerged as a promising therapeutic strategy to counteract the pro-tumorigenic effects of TGF-β.

Caption: The canonical TGF-β/ALK5 signaling pathway and the point of intervention for inhibitors derived from this compound.

From Scaffold to Inhibitor: A Synthetic Overview

The utility of this compound lies in its amenability to chemical modification, particularly at the carboxylic acid functional group. The general synthetic strategy involves the conversion of the carboxylic acid to an amide, which serves as a key pharmacophore for interaction with the ALK5 kinase domain.

Synthesis of the Core Scaffold

While multiple synthetic routes to substituted pyrimidines exist, a common approach involves the condensation of a three-carbon synthon with an amidine. For this compound, this can be achieved through various multi-step sequences starting from commercially available precursors.

Caption: Generalized synthetic workflow from starting materials to the final ALK5 inhibitor.

Elaboration to Active ALK5 Inhibitors

The critical step in transforming the inactive carboxylic acid into a potent ALK5 inhibitor is the formation of an amide bond. This is typically achieved through standard peptide coupling reactions, where the carboxylic acid is activated and then reacted with a desired amine. The nature of the amine substituent is crucial for determining the potency and selectivity of the final compound. Structure-activity relationship (SAR) studies have shown that bulky and hydrophobic groups on the amide nitrogen can enhance binding to the ATP-binding pocket of ALK5.

Biological Evaluation of Derived ALK5 Inhibitors

The biological activity of compounds derived from the this compound scaffold is typically assessed through a tiered approach, starting with in vitro enzymatic assays and progressing to cell-based and in vivo models.

In Vitro Kinase Assays

The primary assessment of a potential ALK5 inhibitor is its ability to block the enzymatic activity of the purified ALK5 kinase domain. This is often measured as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC₅₀ value indicates a more potent inhibitor.

Cell-Based Assays

To determine if the enzymatic inhibition translates to a functional effect in a cellular context, a variety of cell-based assays are employed. These can include:

-

Phosphorylation Assays: Measuring the levels of phosphorylated Smad2/3 in cells treated with TGF-β and the inhibitor. A potent inhibitor will reduce the levels of p-Smad2/3 in a dose-dependent manner.

-

Gene Expression Analysis: Quantifying the mRNA levels of TGF-β target genes (e.g., those involved in extracellular matrix deposition or epithelial-mesenchymal transition) using techniques like quantitative PCR (qPCR).

-

Functional Assays: Assessing the effect of the inhibitor on TGF-β-mediated cellular responses, such as cell migration, invasion, or apoptosis[2].

In Vivo Models

Promising candidates from in vitro and cell-based assays are then evaluated in animal models of disease. For oncology applications, this may involve xenograft models where human tumor cells are implanted into immunocompromised mice. The efficacy of the ALK5 inhibitor is then assessed by its ability to reduce tumor growth and metastasis. In the context of fibrosis, animal models of organ fibrosis (e.g., in the lung, liver, or kidney) are used to evaluate the anti-fibrotic potential of the compound.

Conclusion and Future Perspectives

This compound has emerged as a valuable and versatile scaffold in the field of medicinal chemistry. Its primary application to date has been in the development of potent and selective inhibitors of ALK5, a key kinase in the TGF-β signaling pathway. The derivatives of this scaffold have shown significant promise in preclinical models of cancer and fibrosis, highlighting the therapeutic potential of targeting this pathway.

Future research in this area will likely focus on several key aspects:

-

Optimization of Pharmacokinetic Properties: Further chemical modifications to the scaffold will aim to improve the drug-like properties of the inhibitors, such as oral bioavailability, metabolic stability, and tissue distribution.

-

Exploration of Novel Biological Targets: While ALK5 is the most well-documented target for this scaffold, the privileged nature of the 2-pyridylpyrimidine core suggests that it may be adaptable for the inhibition of other kinases or protein targets.

-

Combination Therapies: In oncology, the immunosuppressive role of TGF-β makes ALK5 inhibitors attractive candidates for combination therapy with immune checkpoint inhibitors, with the goal of enhancing the anti-tumor immune response.

References

- 1. This compound | C10H7N3O2 | CID 22710213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural insights and clinical advances in small-molecule inhibitors targeting TGF-β receptor I - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid: A Technical Guide to Target Identification and Validation

Abstract

This technical guide provides a comprehensive exploration of the potential therapeutic targets of 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid, a novel small molecule with significant promise in drug discovery. Drawing upon established principles of medicinal chemistry and pharmacology, we present a detailed rationale for prioritizing Dihydroorotate Dehydrogenase (DHODH) as a primary hypothetical target. This document outlines a rigorous, multi-faceted experimental workflow designed to validate this hypothesis, encompassing in vitro enzymatic assays, cell-based functional screens, and structural biology approaches. Furthermore, we explore potential secondary targets, including protein kinases and cyclooxygenase-2 (COX-2), providing a holistic view of the compound's therapeutic landscape. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action and therapeutic applications of this and structurally related compounds.

Introduction: The Therapeutic Promise of Pyrimidine Scaffolds

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The diverse therapeutic applications of pyrimidine derivatives stem from their ability to interact with a variety of biological targets, often by mimicking endogenous purines and pyrimidines. The subject of this guide, this compound, combines the established pyrimidine core with a pyridine moiety and a carboxylic acid group, features that suggest a high potential for specific and potent interactions with key enzymatic targets.

Based on a thorough analysis of its structural features and a review of the known biological activities of analogous compounds, we hypothesize that Dihydroorotate Dehydrogenase (DHODH) is a primary therapeutic target of this compound.

Primary Hypothetical Target: Dihydroorotate Dehydrogenase (DHODH)

DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo biosynthesis of pyrimidines.[3] This pathway is essential for the synthesis of DNA and RNA, and rapidly proliferating cells, such as cancer cells and activated lymphocytes, are particularly dependent on its activity.[4] Consequently, inhibition of DHODH leads to pyrimidine starvation, resulting in cell cycle arrest and apoptosis, making it an attractive target for the treatment of cancer and autoimmune diseases.[5][6] Several approved drugs, including leflunomide and its active metabolite teriflunomide, exert their therapeutic effects through the inhibition of DHODH.[3]

Rationale for Targeting DHODH

The hypothesis that this compound targets DHODH is supported by several lines of evidence derived from structure-activity relationship (SAR) studies of known DHODH inhibitors:

-

Pharmacophore Modeling: Pharmacophore models of DHODH inhibitors typically feature a hydrogen bond acceptor, two hydrophobic regions, an aromatic ring, and a negatively ionizable group.[7] The structure of this compound aligns well with this model. The pyrimidine and pyridine rings can engage in hydrophobic and aromatic interactions within the inhibitor binding pocket, while the nitrogen atoms of the pyrimidine and pyridine rings can act as hydrogen bond acceptors. The carboxylic acid moiety provides a negatively ionizable feature, which is thought to be a crucial interaction point for many DHODH inhibitors.[1][8]

-

Structural Analogy to Known Inhibitors: The overall architecture of the molecule bears resemblance to other classes of DHODH inhibitors that possess heterocyclic ring systems and acidic functionalities.[5][9] The spatial arrangement of the aromatic rings and the carboxylic acid is conducive to fitting within the known inhibitor binding site of DHODH.

dot

Caption: Inhibition of DHODH by this compound blocks the de novo pyrimidine synthesis pathway.

Experimental Validation Workflow

A systematic and tiered approach is essential to rigorously validate DHODH as the primary target of this compound. The following workflow progresses from initial biochemical confirmation to cellular and structural validation.

dot

Caption: A tiered workflow for the validation of this compound's therapeutic target.

Tier 1: In Vitro Enzymatic Assay

The initial step is to determine the direct inhibitory effect of the compound on purified DHODH enzyme.

This spectrophotometric assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH.

Materials:

-

Recombinant human DHODH

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

-

L-Dihydroorotic acid (DHO)

-

2,6-dichloroindophenol (DCIP)

-

Coenzyme Q10 (CoQ10)

-

This compound (test compound)

-

Known DHODH inhibitor (e.g., Brequinar) as a positive control

-

DMSO (vehicle control)

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Compound Preparation: Prepare a series of dilutions of the test compound and positive control in DMSO.

-

Assay Setup: In a 96-well plate, add 2 µL of each compound dilution or DMSO to the appropriate wells.

-

Enzyme Addition: Add 178 µL of diluted recombinant human DHODH enzyme in assay buffer to each well.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding.

-

Reaction Initiation: Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer. Initiate the reaction by adding 20 µL of the reaction mix to each well.

-

Measurement: Immediately monitor the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.

-

Data Analysis: Calculate the initial reaction rate for each well. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

| Parameter | Description |

| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. |

Tier 2: Cell-Based Assays

Following confirmation of direct enzymatic inhibition, the next step is to assess the compound's activity in a cellular context.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line known to be sensitive to DHODH inhibition (e.g., A375, T-47D)[10]

-

Complete cell culture medium

-

This compound (test compound)

-

WST-1 or CCK-8 reagent

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control.

-

Incubation: Incubate the plates for 72 hours.

-

Assay: Add WST-1 or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

-

Measurement: Measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).

This assay is crucial to confirm that the observed anti-proliferative effects are specifically due to the inhibition of the de novo pyrimidine synthesis pathway.

Procedure:

-

Follow the cell proliferation assay protocol as described above.

-

In a parallel set of wells, co-treat the cells with the serial dilution of the test compound and a high concentration of uridine.

-

Data Analysis: Compare the GI50 values in the presence and absence of uridine. A significant rightward shift in the GI50 curve in the presence of uridine indicates that the compound's anti-proliferative effect is on-target.

| Parameter | Description |

| GI50 | The concentration of a drug that inhibits the growth of cells by 50%. |

Tier 3: Structural and Selectivity Studies

To definitively confirm the binding mode of this compound to DHODH, co-crystallization of the compound with the enzyme followed by X-ray diffraction analysis is the gold standard.

-

Purified DHODH is incubated with a molar excess of the test compound.

-

The complex is subjected to crystallization screening using various conditions (e.g., hanging-drop vapor diffusion).

-

Crystals are cryo-protected and diffraction data are collected at a synchrotron source.

-

The structure is solved by molecular replacement and refined to reveal the detailed interactions between the inhibitor and the enzyme.

Potential Secondary Targets and Off-Target Effects

While DHODH is the primary hypothesized target, the pyrimidine scaffold is known to interact with other important enzyme families. A comprehensive understanding of the compound's therapeutic potential and safety profile requires an investigation of its activity against other relevant targets.

Protein Kinases

Pyrimidine derivatives are well-known inhibitors of various protein kinases, such as Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, which are critical regulators of the cell cycle.[11][12][13]

The compound should be screened against a panel of purified kinases to assess its selectivity. Commercially available kinase profiling services can provide a broad assessment of the compound's activity against hundreds of kinases.

Cyclooxygenase-2 (COX-2)

Some pyrimidine-containing compounds have been shown to be selective inhibitors of COX-2, an enzyme involved in inflammation and pain.[14][15][16]

Commercially available kits can be used to determine the IC50 values of the compound against both COX-1 and COX-2, allowing for an assessment of its potency and selectivity.

Conclusion

This technical guide has outlined a rational and systematic approach to investigating the therapeutic potential of this compound. By prioritizing DHODH as a primary hypothetical target based on sound medicinal chemistry principles, we have provided a detailed roadmap for its experimental validation. The proposed workflow, from initial biochemical assays to cellular and structural studies, will enable a thorough characterization of the compound's mechanism of action. Furthermore, the consideration of potential secondary targets will contribute to a comprehensive understanding of its overall pharmacological profile. The insights gained from these studies will be invaluable for the future development of this promising molecule as a potential therapeutic agent for cancer, autoimmune disorders, and other diseases.

References

- 1. Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C10H7N3O2 | CID 22710213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacophore-based discovery of new human dihydroorotate dehydrogenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dual binding mode of a novel series of DHODH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. iasp-pain.org [iasp-pain.org]

- 16. mdpi.com [mdpi.com]

2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(Pyridin-4-yl)pyrimidine-5-carboxylic Acid

Abstract

This guide provides a comprehensive framework for the investigation and characterization of the mechanism of action for the novel small molecule, this compound. While extensive public data on the specific biological activity of this compound is not available, its core structure, featuring a pyridinyl-pyrimidine scaffold, is a highly prevalent motif in a class of therapeutics known as kinase inhibitors. This document, therefore, presents a hypothesized mechanism of action centered on kinase inhibition and outlines a rigorous, multi-phase experimental strategy to validate this hypothesis. Authored from the perspective of a Senior Application Scientist, this guide offers practical, field-proven insights and detailed protocols designed for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility.

Introduction and Structural Rationale

The compound this compound represents a compelling starting point for a drug discovery campaign. Its molecular architecture is distinguished by the fusion of a pyridine and a pyrimidine ring system, a scaffold frequently referred to as a "hinge-binding motif" in medicinal chemistry. This motif is particularly effective at targeting the ATP-binding pocket of protein kinases. The nitrogen atoms within these rings can form critical hydrogen bonds with the "hinge" region of the kinase, a conserved backbone segment that connects the N- and C-lobes of the enzyme. This interaction can anchor the inhibitor within the active site, leading to potent and often selective inhibition.

The presence of the 5-carboxylic acid group provides an additional point for interaction, potentially forming salt bridges or hydrogen bonds with charged or polar residues, which can enhance binding affinity and contribute to selectivity against specific kinases. Given these structural features, we hypothesize that this compound functions as an ATP-competitive kinase inhibitor. The following sections detail a comprehensive strategy to systematically test this hypothesis and elucidate the compound's precise mechanism of action.

Hypothesized Mechanism of Action: ATP-Competitive Kinase Inhibition

Protein kinases are fundamental regulators of nearly all cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. They function by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Our central hypothesis is that this compound occupies the ATP-binding site of one or more protein kinases, preventing the natural substrate (ATP) from binding and thereby inhibiting downstream signaling.

This inhibition would block the phosphorylation of substrate proteins, arresting the signaling cascade controlled by the target kinase. The diagram below illustrates this proposed mechanism within a generic signal transduction pathway.

Figure 1: Hypothesized mechanism of action. The compound is proposed to competitively inhibit ATP binding to the kinase active site, blocking substrate phosphorylation and downstream signaling.

Experimental Validation Strategy

A phased approach is essential for systematically validating the proposed mechanism and identifying the specific kinase target(s). The following workflow provides a logical progression from broad screening to detailed cellular characterization.

Figure 2: A multi-phase workflow for the systematic validation of the compound's mechanism of action.

Phase 1: Target Identification via Broad Kinase Profiling

The initial and most critical step is to determine if the compound inhibits any kinases and, if so, which ones. A broad kinase panel screen is the most efficient method to achieve this.

Protocol 1: High-Throughput Kinase Panel Screen

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions to create working concentrations.

-

Assay Plate Preparation: Utilize a commercial kinase profiling service (e.g., Eurofins' KinaseProfiler™, Promega's Kinase-Glo®). These services typically use 384-well plates with recombinant kinases, appropriate substrates, and ATP.

-

Screening Execution: The compound is typically screened at a single, high concentration (e.g., 10 µM) against a panel of several hundred kinases.

-

Detection: Kinase activity is measured, often via luminescence or fluorescence, by quantifying the amount of ATP remaining after the kinase reaction. A decrease in signal relative to a DMSO control indicates inhibition.

-

Data Analysis: Results are expressed as percent inhibition relative to controls. A common threshold for identifying a "hit" is >50% inhibition.

Data Presentation:

The results from this screen should be summarized in a table to clearly identify the most promising kinase targets.

| Target Kinase | Gene Family | % Inhibition @ 10 µM |

| Kinase A | Tyrosine Kinase | 95.2% |

| Kinase B | Ser/Thr Kinase | 88.1% |

| Kinase C | Tyrosine Kinase | 45.3% |

| ... | ... | ... |

| Kinase Z | Lipid Kinase | 2.1% |

Phase 2: In Vitro Characterization of Primary Hits

Once primary hits are identified, the next phase is to quantify their potency and confirm the ATP-competitive binding mode.

Protocol 2: IC50 Determination

-

Objective: To determine the concentration of the compound required to inhibit 50% of the target kinase's activity.

-

Reagents: Recombinant human target kinase, corresponding peptide substrate, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Procedure: a. Create a 10-point, 3-fold serial dilution of the compound in a 384-well plate. b. Add the target kinase to each well. c. Initiate the reaction by adding a mixture of the peptide substrate and ATP (at its Km concentration). d. Incubate at room temperature for 1 hour. e. Add the detection reagent to stop the reaction and quantify the remaining kinase activity.

-

Data Analysis: Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.

Protocol 3: ATP Competition Assay

-

Objective: To confirm that the compound inhibits the kinase by competing with ATP.

-

Procedure: a. Perform the IC50 determination protocol (Protocol 2) under multiple, fixed concentrations of ATP (e.g., 10 µM, 100 µM, 1 mM). b. If the compound is ATP-competitive, the apparent IC50 value will increase as the concentration of ATP increases.

-

Data Analysis: A rightward shift in the dose-response curve with increasing ATP concentration is indicative of an ATP-competitive mechanism.

Phase 3: Cellular Activity and Target Engagement

Confirming that the compound works in a complex cellular environment is a crucial validation step.

Protocol 4: Western Blot for Downstream Substrate Phosphorylation

-

Objective: To determine if the compound can inhibit the target kinase within a living cell, leading to a decrease in the phosphorylation of its known substrate.

-

Cell Line Selection: Choose a cell line where the target kinase and its signaling pathway are known to be active.

-

Procedure: a. Seed cells in a 6-well plate and allow them to adhere overnight. b. Treat the cells with increasing concentrations of the compound for a specified time (e.g., 2 hours). c. If the pathway requires stimulation, add the appropriate growth factor or ligand for the final 15-30 minutes of treatment. d. Lyse the cells and quantify the total protein concentration. e. Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane. f. Probe the membrane with primary antibodies against the phosphorylated form of the substrate (p-Substrate) and the total form of the substrate (Total-Substrate). g. Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the bands.

-

Data Analysis: Quantify the band intensities. A dose-dependent decrease in the p-Substrate/Total-Substrate ratio indicates cellular target inhibition.

Figure 3: Workflow for assessing cellular target inhibition via Western Blot.

Conclusion and Future Directions

The experimental framework detailed in this guide provides a robust and scientifically rigorous path to elucidating the mechanism of action for this compound. By progressing through broad-panel screening, in vitro characterization, and cellular validation, researchers can confidently identify the primary kinase target(s), quantify the compound's potency, and confirm its proposed ATP-competitive binding mode.

Successful validation of this hypothesis would position this compound as a valuable lead compound. Subsequent efforts would focus on structure-activity relationship (SAR) studies to optimize its potency and selectivity, as well as ADME/Tox profiling to assess its drug-like properties, paving the way for preclinical development.

Spectroscopic Characterization of 2-(Pyridin-4-yl)pyrimidine-5-carboxylic Acid: A Technical Guide for Researchers

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of many innovative molecular designs. Among these, 2-(Pyridin-4-yl)pyrimidine-5-carboxylic acid stands out as a versatile building block. Its rigid, nitrogen-rich scaffold, combining both pyridine and pyrimidine rings, coupled with the reactive handle of a carboxylic acid, makes it a valuable synthon for creating complex molecules with potential applications in medicinal chemistry, coordination chemistry, and functional materials.

The unambiguous structural confirmation and purity assessment of such molecules are paramount to any research and development endeavor. A multi-faceted analytical approach, leveraging the distinct strengths of various spectroscopic techniques, is not merely a procedural step but a foundational requirement for scientific rigor. This guide provides an in-depth technical overview of the core spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the characterization of this compound.

As a senior application scientist, the objective here is not just to present data, but to illuminate the process. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and interpret the resulting data with authoritative grounding. This document is designed for researchers, scientists, and drug development professionals, serving as both a practical guide and a reference for the comprehensive characterization of this important heterocyclic compound.

Molecular Structure and Predicted Spectroscopic Fingerprints

To effectively interpret spectroscopic data, one must first understand the molecule's structure and the electronic environment of its constituent atoms. This compound (C₁₀H₇N₃O₂) possesses a distinct architecture that gives rise to a predictable yet information-rich spectroscopic profile.

Chemical Structure and Atom Numbering:

(Note: For clarity in NMR assignments, the pyridine ring protons are labeled H2', H6', H3', H5' and the pyrimidine protons are H4, H6. The carboxylic acid proton is H-OOC.)

Predicted Spectroscopic Features:

-

NMR Spectroscopy: The molecule has seven aromatic protons in distinct electronic environments. The two nitrogen atoms in the pyrimidine ring and the single nitrogen in the pyridine ring act as strong electron-withdrawing groups, shifting adjacent protons significantly downfield. The carboxylic acid proton is expected to be a broad, highly deshielded singlet. The ¹³C NMR will similarly show distinct signals for the ten carbon atoms, with the carbonyl carbon appearing furthest downfield.

-

Infrared (IR) Spectroscopy: The spectrum will be dominated by vibrations from the carboxylic acid group (a very broad O-H stretch and a sharp C=O stretch), along with characteristic absorptions from the C=C and C=N bonds within the aromatic rings and aromatic C-H bonds.

-

Mass Spectrometry (MS): As a moderately sized polar molecule, it is well-suited for soft ionization techniques like Electrospray Ionization (ESI). The high-resolution mass spectrum will provide an extremely accurate mass measurement, confirming the elemental composition. The molecular ion peak should be readily observable in both positive ([M+H]⁺) and negative ([M-H]⁻) modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Principles of NMR for Heterocyclic Carboxylic Acids

The chemical shift (δ) of a nucleus in NMR is highly sensitive to its local electronic environment. In this compound, the key factors are:

-

Anisotropy: The π-electron systems of the pyridine and pyrimidine rings generate a ring current that strongly deshields the protons attached to them, moving their signals downfield (higher ppm).

-

Inductive Effects: The electronegative nitrogen atoms withdraw electron density from the rings, further deshielding adjacent protons and carbons. Protons H4 and H6 on the pyrimidine ring are particularly affected.

-

Hydrogen Bonding & Exchange: The carboxylic acid proton is acidic and can exchange with trace water or other acidic protons in the solvent. This typically results in a broad signal. In a hydrogen-bond-accepting solvent like DMSO-d₆, this proton is stabilized, often appearing as a very broad singlet at a very high chemical shift (>12 ppm).

Recommended Protocol for ¹H and ¹³C NMR Acquisition

This protocol ensures high-quality, reproducible data.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.

-

Add ~0.6 mL of a suitable deuterated solvent. DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is the recommended choice as it effectively solubilizes the compound and allows for the observation of the exchangeable carboxylic acid proton.

-

Cap the tube and vortex or sonicate gently until the sample is fully dissolved. A clear, particulate-free solution is essential.

-

-

Instrumentation & Setup (Example: 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent (DMSO-d₆).

-

Shim the magnetic field to achieve optimal homogeneity. A good shim results in sharp, symmetrical peaks.

-

Set the sample temperature, typically to 25 °C (298 K).

-

-

¹H NMR Acquisition:

-

Pulse Angle: 30-45 degrees (to allow for a shorter relaxation delay).

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Mode: Proton-decoupled (to produce singlets for all carbons).

-

Spectral Width: ~200 ppm (e.g., from 0 to 200 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096 or more, as ¹³C has a low natural abundance.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction.

-

Calibrate the ¹H spectrum to the residual solvent peak (DMSO-d₆ at δ ~2.50 ppm) and the ¹³C spectrum to the solvent peak (DMSO-d₆ at δ ~39.52 ppm).

-

¹H NMR Spectral Data and Interpretation

The following table outlines the predicted ¹H NMR signals for the compound in DMSO-d₆.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H4, H6 (Pyrimidine) | ~9.4 - 9.6 | Singlet | N/A | Highly deshielded by two adjacent nitrogen atoms. May appear as two distinct singlets or a single singlet for two protons. |

| H2', H6' (Pyridine) | ~8.8 - 9.0 | Doublet | ~6.0 Hz | Adjacent to the pyridine nitrogen and deshielded by the pyrimidine ring. |

| H3', H5' (Pyridine) | ~8.4 - 8.6 | Doublet | ~6.0 Hz | Coupled to H2'/H6'. Less deshielded than H2'/H6'. |

| -COOH | > 13.0 | Broad Singlet | N/A | Acidic proton, stabilized by DMSO, appears far downfield. |

¹³C NMR Spectral Data and Interpretation

The predicted ¹³C NMR signals are summarized below.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C=O (Carboxylic Acid) | ~165-170 | Carbonyl carbon, significantly deshielded. |

| C2, C4, C6 (Pyrimidine) | ~155-165 | Carbons directly bonded to nitrogen are strongly deshielded. |

| C2', C6' (Pyridine) | ~150-155 | Adjacent to the pyridine nitrogen. |

| C4' (Pyridine) | ~140-145 | Quaternary carbon attached to the pyrimidine ring. |

| C5 (Pyrimidine) | ~125-130 | Quaternary carbon attached to the carboxylic acid. |

| C3', C5' (Pyridine) | ~120-125 | Protonated carbons on the pyridine ring. |

Visualization: NMR Workflow

The logical flow from sample to structure can be visualized as follows.

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule.

Principles of IR for Functional Group Identification

When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These frequencies correspond to the energy required to cause a vibrational transition. Functional groups (like C=O, O-H, C=N) have characteristic absorption frequencies, making IR an excellent tool for qualitative analysis.

Recommended Protocol for IR Spectrum Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a modern technique ideal for analyzing solid powders with minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a swab lightly moistened with isopropanol and allow it to dry completely.

-

Background Scan: With the clean crystal and no sample present, run a background scan. This captures the IR spectrum of the ambient environment (e.g., CO₂, H₂O vapor) and the instrument itself, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample (a spatula tip is sufficient) directly onto the ATR crystal.

-

Engage Anvil: Lower the press anvil to ensure firm and even contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, clean the crystal and anvil thoroughly.

IR Spectral Data and Interpretation

The key vibrational modes for this compound are presented below.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 2500-3300 | O-H stretch | Carboxylic Acid | Very broad and strong, often obscuring C-H stretches. |

| 3000-3100 | C-H stretch | Aromatic rings | Weak to medium, sharp peaks. |

| 1700-1725 | C=O stretch | Carboxylic Acid | Strong and sharp. |

| 1550-1620 | C=N and C=C stretch | Pyridine & Pyrimidine | Multiple strong to medium bands. |

| 1400-1500 | C=C stretch | Aromatic rings | Medium intensity bands. |

| 1210-1320 | C-O stretch | Carboxylic Acid | Medium intensity band. |

Mass Spectrometry (MS)

MS is the definitive technique for determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis.

Principles of MS for Molecular Weight and Fragmentation

In MS, molecules are converted into gas-phase ions, which are then separated based on their mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) can measure m/z to several decimal places, allowing for the determination of a molecule's elemental formula. Electrospray Ionization (ESI) is a soft ionization method that is ideal for polar, non-volatile molecules like our compound of interest, as it typically produces the intact molecular ion with minimal fragmentation.

Recommended Protocol for High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a high-purity solvent like methanol, acetonitrile, or a mixture of acetonitrile/water.

-

A trace amount of formic acid (0.1%) can be added for positive ion mode ([M+H]⁺) or ammonium hydroxide (0.1%) for negative ion mode ([M-H]⁻) to promote ionization.

-

-

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard immediately before the analysis to ensure high mass accuracy.

-

Infusion/Injection: Introduce the sample into the ESI source via direct infusion with a syringe pump or by injection through an HPLC system.

-

Data Acquisition:

-

Ionization Mode: Acquire data in both positive (ESI+) and negative (ESI-) modes.

-

Mass Range: Set a suitable mass range, for example, m/z 50-500.

-

Analyzer: Use a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap.

-

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻).

-

Compare the measured accurate mass to the theoretical mass to confirm the elemental formula. The acceptable mass error is typically < 5 ppm.

-

MS Spectral Data and Interpretation

The theoretical mass calculations for this compound (C₁₀H₇N₃O₂) are crucial for HRMS analysis.

-

Molecular Formula: C₁₀H₇N₃O₂

-

Exact Mass: 201.05382 Da[1]

| Ion | Formula | Theoretical m/z | Expected Observation |

| [M+H]⁺ | [C₁₀H₈N₃O₂]⁺ | 202.06165 | The base peak or a very prominent peak in positive ion mode. |

| [M-H]⁻ | [C₁₀H₆N₃O₂]⁻ | 200.04600 | A prominent peak in negative ion mode. |

| [M+Na]⁺ | [C₁₀H₇N₃O₂Na]⁺ | 224.04359 | Often observed as an adduct in positive ion mode. |

Potential Fragmentation: While ESI is soft, some in-source fragmentation can occur. A common fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da) or the entire COOH group (45 Da).

Visualization: ESI-MS Workflow

Caption: Workflow for ESI High-Resolution Mass Spectrometry.

Summary of Spectroscopic Data

This table provides a consolidated overview of the key analytical data for the title compound.

| Technique | Parameter | Expected Value / Observation |

| ¹H NMR | Chemical Shifts (δ) | Pyrimidine H: ~9.4-9.6 ppm; Pyridine H: ~8.4-9.0 ppm; COOH: >13 ppm. |

| Multiplicities | Pyrimidine H: singlets; Pyridine H: doublets; COOH: broad singlet. | |

| ¹³C NMR | Chemical Shifts (δ) | Carbonyl C: ~165-170 ppm; Aromatic C: ~120-165 ppm. |

| IR | Key Frequencies (cm⁻¹) | O-H: 2500-3300 (broad); C=O: 1700-1725; C=N/C=C: 1550-1620. |

| HRMS (ESI) | [M+H]⁺ (m/z) | Theoretical: 202.06165 |

| [M-H]⁻ (m/z) | Theoretical: 200.04600 |

Conclusion

The structural characterization of this compound is definitively achieved through the synergistic application of NMR, IR, and MS. NMR spectroscopy provides the complete carbon-hydrogen framework and connectivity. IR spectroscopy offers rapid confirmation of key functional groups, particularly the carboxylic acid moiety. Finally, high-resolution mass spectrometry validates the elemental composition with exceptional accuracy. The protocols and data presented in this guide provide a robust framework for researchers to confidently verify the identity, purity, and structure of this valuable chemical entity, ensuring the integrity of subsequent scientific investigations.

References

A Technical Guide to the Protein Interactions of Pyrimidine Carboxylic Acid Derivatives

Introduction: The Pyrimidine Carboxylic Acid Scaffold in Drug Discovery

The pyrimidine ring, a fundamental heterocyclic motif, is a cornerstone of medicinal chemistry, forming the core of nucleic acids and numerous therapeutic agents.[1][2] When functionalized with a carboxylic acid group, this scaffold gains a crucial pharmacophoric feature—a potent hydrogen bond donor and acceptor that can also engage in ionic interactions. This versatility makes pyrimidine carboxylic acid derivatives exceptional candidates for targeting a wide array of protein active sites and allosteric pockets.[3][4] These compounds are not merely synthetic curiosities; they are the chemical foundation for approved drugs and advanced clinical candidates in oncology, virology, and immunology.[1][2][5]

This guide provides an in-depth exploration of the known protein interactions of this vital chemical class. We will move beyond a simple catalog of interactions to dissect the molecular underpinnings of their activity. By examining their roles as inhibitors of key enzyme families—including Dihydroorotate Dehydrogenase (DHODH), viral integrases, and protein kinases—we will illuminate the structure-activity relationships (SAR) and mechanistic principles that drive their therapeutic potential. For each target class, we will review the binding modes, the quantitative measures of interaction, and the robust biophysical methodologies required for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their own discovery programs.

Targeting Nucleotide Metabolism: DHODH Inhibition

Dihydroorotate Dehydrogenase (DHODH) is a critical mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[6][7] This pathway is indispensable for the production of pyrimidine nucleotides required for DNA and RNA synthesis.[8] Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a heightened dependency on this pathway, making DHODH a prime therapeutic target for autoimmune diseases and oncology.[7][9][10]

Mechanism and Structural Basis of Interaction

Pyrimidine carboxylic acid derivatives, along with other structural classes, have been developed as potent DHODH inhibitors.[8] These molecules typically act as competitive inhibitors with respect to the binding site for the electron acceptor, ubiquinone.[6] The carboxylic acid moiety is often essential for activity, forming key interactions that anchor the inhibitor within the enzyme's active site.

High-resolution X-ray crystal structures of human DHODH in complex with inhibitors have provided invaluable insights into their binding mode.[6] These studies reveal that the inhibitors occupy a hydrophobic tunnel leading to the flavin mononucleotide (FMN) cofactor. The carboxylic acid group frequently forms hydrogen bonds with conserved amino acid residues, such as a key tyrosine or arginine, while the pyrimidine core and its substituents engage in van der Waals and hydrophobic interactions within the tunnel. Some compounds have even been observed to adopt a dual binding mode within the same crystal, a phenomenon that can explain complex structure-activity relationships.[6]

Caption: Figure 1: The de novo pyrimidine biosynthesis pathway, highlighting DHODH inhibition.

Quantitative Analysis of DHODH-Inhibitor Interactions

The potency of DHODH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) in enzyme activity assays and confirmed through biophysical methods that measure direct binding affinity (K D).

| Compound Class | Example | Target | IC₅₀ (nM) | Method |

| Pyrimidine Derivatives | Brequinar | Human DHODH | 10 - 50 | Enzyme Assay |

| Pyrimidine Derivatives | A77 1726 | Human DHODH | ~600 | Enzyme Assay |

| Fused Pyrimidines | Leflunomide | Human DHODH | 100 - 500 | Enzyme Assay |

Note: IC₅₀ values are approximate and can vary based on assay conditions. Data synthesized from multiple sources for illustrative purposes.[8][10]

Targeting Viral Replication: HIV-1 Integrase Inhibition